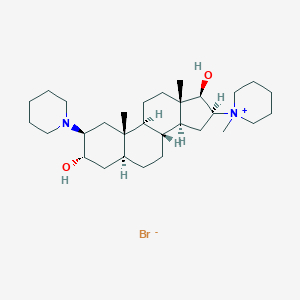
去乙酰维库溴化物
描述
Synthesis Analysis
Vecuronium bromide is synthesized from epiandrosterone through several chemical steps including esterification, elimination, oxidation, ring opening, reduction, acetylation, and finally, reaction with bromomethane. This method is noted for its cost-saving potential and simplicity, making it viable for commercial scale manufacture. The structure of vecuronium bromide was elucidated using various spectroscopic methods, confirming the efficiency of this synthesis approach (Jiang Hong, 2009).
Molecular Structure Analysis
The molecular and crystal structure of vecuronium bromide has been determined by single-crystal X-ray diffraction analysis. This analysis revealed that vecuronium bromide crystallizes in the orthorhombic system, and the molecular geometry comparisons have shown significant similarities to other neuromuscular blocking agents, providing insights into its mechanism of action at the molecular level (H. Kooijman et al., 1992).
Chemical Reactions and Properties
Research on pancuronium bromide, a compound similar to desdiacetylvecuronium bromide, and its analogues, has shed light on the neuromuscular blocking capabilities and interactions with cholinesterase variants. These studies highlight the chemical interactions that contribute to its mechanism of action, demonstrating the significant sensitivity of typical enzymes to inhibition by these compounds (M. Whittaker, J. Britten, 1980).
Physical Properties Analysis
The determination of pancuronium bromide and its metabolites in human urine by dye-extraction methods has provided insights into the physical properties of these compounds, such as extractability and solubility. This research reveals the influence of molecular structure on the physical behavior of neuromuscular blocking agents in biological systems (K. Tanaka et al., 1974).
Chemical Properties Analysis
Vecuronium bromide's chemical properties, including its reaction mechanisms and interactions with biological molecules, have been extensively studied. Notably, the structural elucidation and spectroscopic study of vecuronium bromide and its intermediates have provided detailed information on its chemical characteristics, aiding in understanding its efficacy and safety profile as a neuromuscular blocking agent (S. Ciceri et al., 2021).
科学研究应用
Application 1: Determination of Vecuronium Bromide in Pharmaceuticals
- Summary of Application : Vecuronium bromide is quantitatively determined in pharmaceuticals .
- Methods of Application : Two analytical methods were developed and validated for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) . The HPLC method was achieved on an amino column using UV detection at 205 nm. The mobile phase was composed of acetonitrile:water containing 25.0 mmol L-1 of sodium phosphate monobasic (50:50 v/v), pH 4.6 and flow rate of 1.0 mL min-1 . The CZE method was achieved on an uncoated fused-silica capillary using indirect UV detection at 230 nm .
- Results or Outcomes : Both techniques were compared and no significant differences were observed (p [ 0.05) .
Application 2: Reversal of Neuromuscular Blockade
- Summary of Application : Vecuronium bromide is used for the reversal of neuromuscular blockade induced by rocuronium bromide and vecuronium bromide in adults undergoing surgery .
- Methods of Application : The drug is administered via injection during surgery .
- Results or Outcomes : The use of vecuronium bromide effectively reverses the neuromuscular blockade, allowing for the restoration of normal muscle function after surgery .
Application 3: Skeletal Muscle Relaxation
- Summary of Application : Vecuronium bromide is used to provide skeletal muscle relaxation during surgery or mechanical ventilation .
- Methods of Application : The drug is administered via injection to induce muscle relaxation .
- Results or Outcomes : The administration of vecuronium bromide results in the relaxation of skeletal muscles, which can facilitate surgical procedures and mechanical ventilation .
Application 4: Crystallographic and Spectroscopic Study
- Summary of Application : Vecuronium bromide and its advanced intermediates have been studied using crystallographic and spectroscopic techniques .
- Methods of Application : The study involved the synthesis of vecuronium bromide from commercially available 3β-hydroxy-5α-androstan-17-one (epiandrosterone), followed by a detailed NMR study for the complete assignment of the 1H, 13C, and 15N NMR signals of vecuronium bromide and its synthetic intermediates . The structural and stereochemical characterization of 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, a key intermediate for the synthesis of several neuromuscular blocking agents, was described using single-crystal X-ray diffraction and Hirshfeld surface analysis .
- Results or Outcomes : The study provided a detailed conformational investigation of vecuronium bromide and its advanced intermediates .
Application 5: Facilitation of Endotracheal Intubation
- Summary of Application : Vecuronium bromide is used as an adjunct to general anesthesia to facilitate endotracheal intubation .
- Methods of Application : The drug is administered via injection during the process of endotracheal intubation .
- Results or Outcomes : The use of vecuronium bromide can make the process of endotracheal intubation easier and safer .
属性
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGWZHJLXJPNBY-DSBFZBMTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H]([C@H](C5)O)N6CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desdiacetylvecuronium bromide | |
CAS RN |
73319-30-9 | |
| Record name | 3,17-bis-deacetylvecuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2beta,3alpha,5alpha,8xi,9xi,14xi,16beta,17beta)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane-3,17-diol bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESDIACETYLVECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OOL7F2LC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B45089.png)
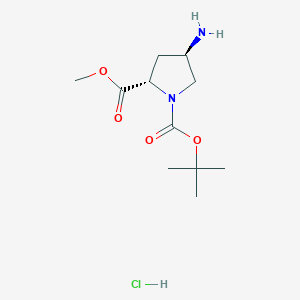
![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)
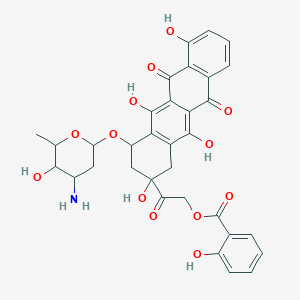
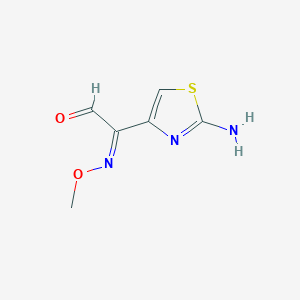
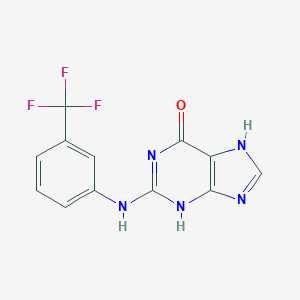
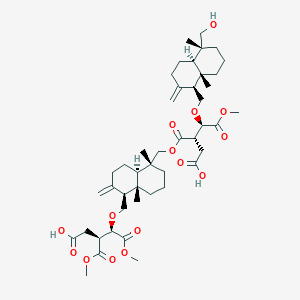
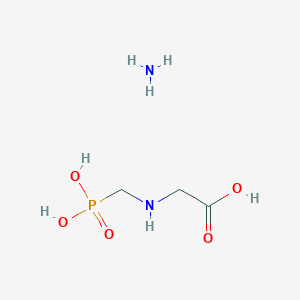
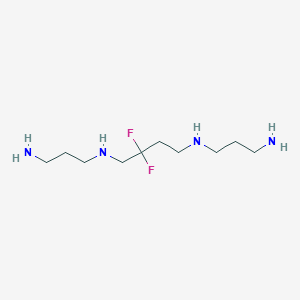
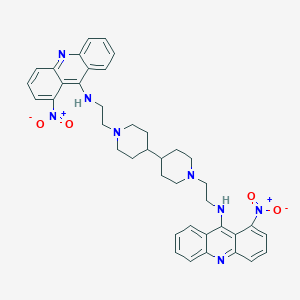
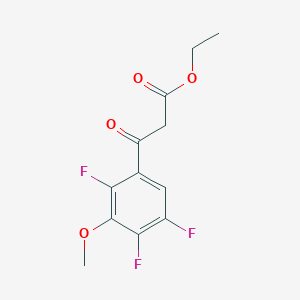
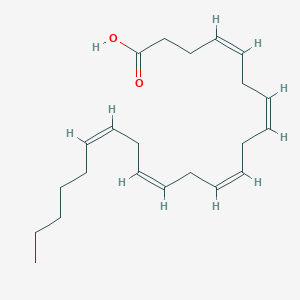

![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)